molecular formula C12H11ClN2O4 B2827297 5-{[(2-Chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylic acid CAS No. 339101-05-2

5-{[(2-Chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylic acid

Cat. No.: B2827297
CAS No.: 339101-05-2
M. Wt: 282.68
InChI Key: SOUMEGUWYCUZRB-UHFFFAOYSA-N
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Description

5-{[(2-Chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylic acid (molecular formula: C₁₂H₁₁ClN₂O₄, molecular weight: 282.68) is a heterocyclic compound featuring a 4,5-dihydroisoxazole core substituted with a 2-chlorobenzoylamino methyl group and a carboxylic acid moiety . This compound is utilized in biochemical and molecular biology research, particularly in studies involving tumor suppression, apoptosis, and protein interactions, as noted in reagent catalogs from Santa Cruz Biotechnology . Its structural uniqueness lies in the combination of the isoxazole ring, a chlorinated aromatic group, and the carboxylic acid functional group, which collectively influence its physicochemical properties and biological activity.

Properties

IUPAC Name

5-[[(2-chlorobenzoyl)amino]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O4/c13-9-4-2-1-3-8(9)11(16)14-6-7-5-10(12(17)18)15-19-7/h1-4,7H,5-6H2,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUMEGUWYCUZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C(=O)O)CNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-Chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylic acid typically involves the reaction of 2-chlorobenzoyl chloride with an appropriate amine to form the amide intermediate. This intermediate is then subjected to cyclization reactions to form the isoxazole ring . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

5-{[(2-Chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Immunosuppressive Properties

Research indicates that derivatives of isoxazole compounds exhibit significant immunosuppressive effects. A study highlighted the synthesis of various derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid, which were tested for their ability to inhibit lymphocyte proliferation in vitro. The findings demonstrated that some derivatives were more effective than cyclosporine A, a well-known immunosuppressant .

Table 1: Immunosuppressive Activity of Isoxazole Derivatives

Compound NameIC50 (nM)Activity Description
MM31500Strong antiproliferative activity on PBMCs
MM22500Moderate inhibition of LPS-induced TNF α production
MM72000Significant suppression of concanavalin A-induced proliferation

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has also been investigated. In vitro studies showed that certain derivatives could inhibit the production of pro-inflammatory cytokines such as TNF α in human blood cell cultures. This suggests a mechanism where these compounds can modulate immune responses, making them candidates for treating inflammatory diseases .

Case Study: Inhibition of Cytokine Production

In an experimental model using human whole blood, a specific derivative was found to significantly reduce TNF α levels following lipopolysaccharide stimulation. This indicates its potential use in conditions characterized by excessive inflammatory responses.

Antiproliferative Activity

The compound's ability to inhibit cell proliferation has been documented in various cancer models. The derivatives were tested against several cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineCompound TestedIC50 (µM)Observations
A549 (Lung Cancer)MM310Significant reduction in viability
Jurkat (T-cell)MM215Induction of apoptotic markers

Mechanism of Action

The mechanism of action of 5-{[(2-Chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate protein function through covalent binding or non-covalent interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Ethyl Ester Derivative

The ethyl ester analogue, ethyl 5-{[(2-chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate (CAS 1418287-34-9, molecular formula: C₁₃H₁₃ClN₂O₄), replaces the carboxylic acid group with an ethyl ester. The ester derivative is cataloged as a research chemical with applications in medicinal chemistry and drug discovery .

Halogen-Substituted Analogues

highlights chlorine- and fluorine-substituted derivatives of benzoylated amino acids, such as:

  • N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester
  • N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester

These compounds share the 2-chlorobenzoyl or 4-fluorobenzoyl motifs but differ in peptide backbone structures. The position of halogen substitution (2- vs. 4-) influences electronic and steric effects, altering binding affinity to biological targets.

Carbohydrate-Based Chlorobenzoyl Derivatives

describes methyl 6-O-N-acetylsulfanilyl-2,3,4-tri-O-(2-chlorobenzoyl)-α-D-glucopyranoside, where 2-chlorobenzoyl groups are attached to a glucose backbone. This demonstrates that the 2-chlorobenzoyl group is versatile in modifying solubility and stability in saccharide derivatives, though the biological implications differ from isoxazole-based compounds .

Functional Group Impact
  • Carboxylic Acid vs. Ester : The carboxylic acid group in the parent compound enables hydrogen bonding and ionic interactions, critical for binding to charged residues in proteins. In contrast, the ethyl ester derivative lacks this capability, which may reduce target affinity but improve pharmacokinetic properties like half-life .

Data Table: Key Comparative Parameters

Compound Name Molecular Formula Molecular Weight Substituent Position/Halogen Functional Group Key Applications/Properties
5-{[(2-Chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylic acid C₁₂H₁₁ClN₂O₄ 282.68 2-Cl Carboxylic acid Biochemical research, protein studies
Ethyl 5-{[(2-chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate C₁₃H₁₃ClN₂O₄ 296.71 2-Cl Ester Medicinal chemistry, prodrug design
N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester C₂₆H₂₄FN₃O₅ 477.49 4-F Methyl ester, peptide Peptide-based drug discovery
Methyl 6-O-N-acetylsulfanilyl-2,3,4-tri-O-(2-chlorobenzoyl)-α-D-glucopyranoside C₃₄H₃₃Cl₃N₂O₁₂S 828.10 2-Cl (multiple) Sulfonamide, ester Carbohydrate chemistry, stability studies

Research Findings and Implications

  • Substituent Position Matters: Ortho-chloro substitution (2-Cl) in the parent compound may confer greater metabolic stability than para-substituted analogues, as seen in glucopyranoside derivatives .
  • Functional Group Trade-offs : The carboxylic acid form is ideal for in vitro studies requiring direct target interaction, while ester derivatives may be better suited for in vivo models due to improved bioavailability .
  • Lumping Strategy Relevance : Compounds with similar halogenated benzoyl groups (e.g., 2-Cl, 4-F) can be grouped for studying shared properties like electronic effects, though backbone differences limit direct comparisons .

Biological Activity

5-{[(2-Chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylic acid is a compound of significant interest due to its potential biological activities, particularly in immunomodulation and anti-inflammatory responses. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound features an isoxazole ring, which is known for its diverse biological properties. The presence of the chlorobenzoyl group enhances its interaction with biological targets, making it a candidate for therapeutic applications.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through in vitro studies. Key findings include:

  • Immunosuppressive Effects : Studies have reported that derivatives of isoxazole compounds exhibit varying degrees of immunosuppressive activity. For instance, 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives demonstrated significant inhibition of lymphocyte proliferation in response to mitogens such as concanavalin A and lipopolysaccharide (LPS) .
  • Anti-inflammatory Properties : The compound has shown promise in reducing pro-inflammatory cytokine production. In human whole blood cultures, it inhibited tumor necrosis factor-alpha (TNF-α) production, suggesting a potential role in managing inflammatory conditions .

The mechanism underlying the biological activity of this compound appears to involve modulation of immune cell signaling pathways. Research indicates that isoxazole derivatives can influence the expression of key apoptotic markers such as caspases and NF-κB, leading to altered immune responses .

Table 1: Summary of Biological Activity Studies

Study ReferenceCompound TestedKey FindingsMethodology
Isoxazole DerivativesInhibited PBMC proliferation; reduced TNF-α productionIn vitro assays using human cells
5-Amino-3-methyl-4-isoxazolecarboxylic acidImmunosuppressive effects in young and old miceIn vivo studies with BALB/c mice
Isoxazole Carboxylic AcidsPotent anti-TB activity; low toxicity in Vero cellsIn vitro testing against Mycobacterium tuberculosis

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